Cas no 2228674-33-5 (5-(2-hydroxypropyl)thiophene-3-carbonitrile)

5-(2-hydroxypropyl)thiophene-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 5-(2-hydroxypropyl)thiophene-3-carbonitrile
- EN300-1751533
- 2228674-33-5
-
- インチ: 1S/C8H9NOS/c1-6(10)2-8-3-7(4-9)5-11-8/h3,5-6,10H,2H2,1H3
- InChIKey: QUOKKYSCUWQPBY-UHFFFAOYSA-N
- SMILES: S1C=C(C#N)C=C1CC(C)O
計算された属性
- 精确分子量: 167.04048508g/mol
- 同位素质量: 167.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.3Ų
- XLogP3: 1.4
5-(2-hydroxypropyl)thiophene-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1751533-0.5g |
5-(2-hydroxypropyl)thiophene-3-carbonitrile |
2228674-33-5 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1751533-2.5g |
5-(2-hydroxypropyl)thiophene-3-carbonitrile |
2228674-33-5 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1751533-0.05g |
5-(2-hydroxypropyl)thiophene-3-carbonitrile |
2228674-33-5 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1751533-5.0g |
5-(2-hydroxypropyl)thiophene-3-carbonitrile |
2228674-33-5 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1751533-1g |
5-(2-hydroxypropyl)thiophene-3-carbonitrile |
2228674-33-5 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1751533-10.0g |
5-(2-hydroxypropyl)thiophene-3-carbonitrile |
2228674-33-5 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1751533-0.25g |
5-(2-hydroxypropyl)thiophene-3-carbonitrile |
2228674-33-5 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1751533-5g |
5-(2-hydroxypropyl)thiophene-3-carbonitrile |
2228674-33-5 | 5g |
$3977.0 | 2023-09-20 | ||
Enamine | EN300-1751533-1.0g |
5-(2-hydroxypropyl)thiophene-3-carbonitrile |
2228674-33-5 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1751533-0.1g |
5-(2-hydroxypropyl)thiophene-3-carbonitrile |
2228674-33-5 | 0.1g |
$1207.0 | 2023-09-20 |
5-(2-hydroxypropyl)thiophene-3-carbonitrile 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
5-(2-hydroxypropyl)thiophene-3-carbonitrileに関する追加情報
Comprehensive Analysis of 5-(2-hydroxypropyl)thiophene-3-carbonitrile (CAS No. 2228674-33-5)
The compound 5-(2-hydroxypropyl)thiophene-3-carbonitrile (CAS No. 2228674-33-5) has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates, organic synthesis, and material science. As a derivative of thiophene, this heterocyclic compound exhibits unique electronic and structural properties, making it a valuable building block for advanced research. Its molecular formula, C8H9NOS, combines a hydroxypropyl side chain with a carbonitrile functional group, enabling diverse reactivity patterns. Researchers frequently search for "thiophene derivatives synthesis" or "nitrile-containing heterocycles" to explore its potential, reflecting its growing relevance in modern chemistry.
In the context of drug discovery, 5-(2-hydroxypropyl)thiophene-3-carbonitrile serves as a key intermediate for designing bioactive molecules. Its thiophene core is often associated with antimicrobial and anti-inflammatory properties, aligning with trending topics like "antibiotic resistance solutions" and "next-generation therapeutics." The presence of both hydroxyl and cyano groups allows for further functionalization, a feature highly sought after in "click chemistry applications" and "covalent inhibitor development." Recent publications highlight its role in optimizing solubility and bioavailability, addressing common challenges in "small molecule drug design."
From a materials science perspective, this compound contributes to innovations in "organic electronics" and "conductive polymers." The thiophene-carbonitrile scaffold enhances π-conjugation, a critical factor for developing "OLED materials" or "solar cell components." Industry professionals frequently inquire about "high-performance organic semiconductors," where such derivatives play a pivotal role. Its thermal stability and tunable optical properties further support applications in "sensor technologies" and "photocatalysis," areas experiencing exponential growth due to sustainability demands.
Synthetic methodologies for CAS No. 2228674-33-5 often involve Pd-catalyzed cross-coupling or nucleophilic substitution reactions, topics dominating "green chemistry" discussions. Laboratories prioritize "atom-efficient synthesis" and "microwave-assisted reactions" to improve yields—a trend reflected in patent filings. Analytical techniques like HPLC purity analysis and NMR characterization ensure quality control, addressing concerns about "batch-to-batch reproducibility" in fine chemical production.
Environmental and regulatory aspects also shape interest in this compound. With increasing focus on "REACH compliance" and "biodegradable chemicals," researchers evaluate its ecological footprint. The hydroxypropyl moiety may enhance biodegradability compared to traditional aromatic nitriles, a distinction highlighted in "green solvent alternatives" research. Such attributes position it favorably in markets prioritizing "sustainable chemical innovation."
In summary, 5-(2-hydroxypropyl)thiophene-3-carbonitrile represents a multifaceted compound bridging medicinal chemistry, advanced materials, and sustainable technology. Its structural features respond to contemporary needs like "targeted drug delivery" and "energy-efficient materials," ensuring continued relevance across scientific disciplines. As exploration of heterocyclic architectures expands, this compound will likely remain at the forefront of cutting-edge applications.
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